molecular formula C29H29N5O2 B14121596 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14121596
M. Wt: 479.6 g/mol
InChI Key: ZBLMVGYRYHFQKV-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with various functional groups, including a 3,5-dimethylphenyl group, a naphthalen-1-ylmethyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, naphthalenes, and pyrimidines. Key steps in the synthetic route may involve:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving pyrimidine derivatives and appropriate reagents.

    Introduction of the 3,5-dimethylphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the naphthalen-1-ylmethyl group: This can be accomplished through alkylation reactions using naphthalen-1-ylmethyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield or purity.

    Purification techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound may find use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: An alkaloid with a purine structure, known for its stimulant effects.

    Theobromine: Another purine alkaloid, found in cocoa and chocolate, with mild stimulant properties.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

Uniqueness

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the presence of both phenyl and naphthyl groups. This structural complexity may confer unique chemical and biological properties, distinguishing it from other purine derivatives.

Properties

Molecular Formula

C29H29N5O2

Molecular Weight

479.6 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H29N5O2/c1-18-12-19(2)14-23(13-18)32-15-20(3)16-33-25-26(30-28(32)33)31(4)29(36)34(27(25)35)17-22-10-7-9-21-8-5-6-11-24(21)22/h5-14,20H,15-17H2,1-4H3

InChI Key

ZBLMVGYRYHFQKV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C

Origin of Product

United States

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